

physical and chemical properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Cyclopentyl-(3-methyl-indan-1YL)-amine

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An In-depth Technical Guide to Cyclopentyl-(3-methyl-indan-1-YL)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Cyclopentyl-(3-methyl-indan-1-YL)-amine**, its precursors, and a detailed experimental protocol for its synthesis via reductive amination. This document is intended for an audience with a professional background in chemistry and pharmacology, offering valuable data and methodologies for research and development purposes.

Introduction

Cyclopentyl-(3-methyl-indan-1-YL)-amine is a secondary amine featuring a cyclopentyl group attached to the 1-position of a 3-methyl-indan moiety. While specific research on the biological activity of this particular molecule is not widely published, its structural components are of interest in medicinal chemistry. The indan core is a privileged scaffold found in numerous biologically active compounds, and the incorporation of a cyclopentyl amine side chain can significantly influence pharmacokinetic and pharmacodynamic properties. This guide will detail the known characteristics of this compound and provide a robust synthetic route.



Physicochemical Properties of Reactants

The synthesis of **Cyclopentyl-(3-methyl-indan-1-YL)-amine** is most directly achieved through the reductive amination of 3-methyl-indan-1-one with cyclopentylamine. The properties of these starting materials are crucial for planning and executing the synthesis.

3-Methyl-indan-1-one

3-Methyl-indan-1-one is a cyclic ketone that serves as the electrophilic component in the synthesis.[1] It is a derivative of 1-indanone and is also known as 3-methyl-2,3-dihydroinden-1-one.[2][3]

Table 1: Physical and Chemical Properties of 3-Methyl-indan-1-one

Property	Value	Reference(s)
Molecular Formula	C10H10O	[2][3]
Molecular Weight	146.19 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	70-72 °C at 0.7 mmHg	[1][4]
Density	1.075 g/mL at 25 °C	[1][4]
Refractive Index	n20/D 1.558	[1]
Solubility	Sparingly soluble in water, soluble in organic solvents.	[2]
CAS Number	6072-57-7	[1][2][3]

Cyclopentylamine

Cyclopentylamine is a primary amine that acts as the nucleophile in the reductive amination reaction.[5][6] It is also referred to as aminocyclopentane.[5]

Table 2: Physical and Chemical Properties of Cyclopentylamine



Property	Value	Reference(s)
Molecular Formula	C5H11N	[5]
Molecular Weight	85.15 g/mol	[7]
Appearance	Clear colorless to yellow liquid	[5][8]
Boiling Point	108-109.1 °C	[7][8]
Melting Point	-17 °C	[7]
Density	0.861 g/cm ³	[7]
Solubility	Very soluble in water.	[8]
CAS Number	1003-03-8	[5]

Synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine

The primary synthetic route to the target compound is through the reductive amination of 3-methyl-indan-1-one with cyclopentylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **Cyclopentyl-(3-methyl-indan-1-YL)-amine**.

Materials:

- 3-Methyl-indan-1-one
- Cyclopentylamine
- Sodium triacetoxyborohydride (STAB) or a similar reducing agent (e.g., sodium cyanoborohydride)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent



- Acetic acid (optional, as a catalyst for imine formation)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-indan-1-one (1.0 equivalent). Dissolve the ketone in an appropriate volume of anhydrous DCM or DCE.
- Addition of Amine: Add cyclopentylamine (1.0-1.2 equivalents) to the solution. If desired, a
 catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at
 room temperature for 30-60 minutes.
- Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the reaction solvent. Slowly add the reducing agent to the reaction mixture.
 The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).



- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure Cyclopentyl-(3-methyl-indan-1-YL)-amine.

Physicochemical Properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Direct experimental data for the physical and chemical properties of the title compound are limited. The following table includes known and predicted values.

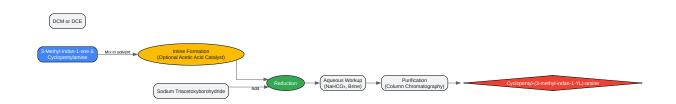
Table 3: Physical and Chemical Properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Value	Reference(s)
C15H21N	[9]
215.33 g/mol	[10]
N-cyclopentyl-3-methyl-2,3- dihydro-1H-inden-1-amine	[10]
1220039-70-2	[11]
Predicted: Colorless to yellow oil or solid	
Predicted: >250 °C at 760 mmHg	
Not available	
Predicted: Insoluble in water, soluble in organic solvents	
Predicted: ~10-11 (for the protonated amine)	
	215.33 g/mol N-cyclopentyl-3-methyl-2,3- dihydro-1H-inden-1-amine 1220039-70-2 Predicted: Colorless to yellow oil or solid Predicted: >250 °C at 760 mmHg Not available Predicted: Insoluble in water, soluble in organic solvents Predicted: ~10-11 (for the



Visualizations Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **Cyclopentyl-(3-methyl-indan-1-YL)-amine**.



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Caption: Synthetic workflow for **Cyclopentyl-(3-methyl-indan-1-YL)-amine**.

Conclusion

This technical guide has summarized the key physical and chemical properties of **Cyclopentyl-** (3-methyl-indan-1-YL)-amine and its synthetic precursors. A detailed, practical experimental protocol for its synthesis via reductive amination has been provided, along with a visual representation of the workflow. While further experimental data on the final compound is needed, this document serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related molecules in drug discovery and development.

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- To cite this document: BenchChem. [physical and chemical properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423892#physical-and-chemical-properties-of-cyclopentyl-3-methyl-indan-1-yl-amine]

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